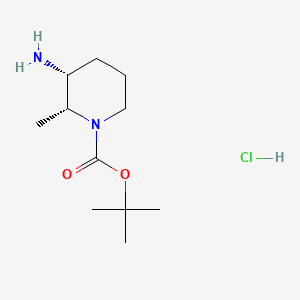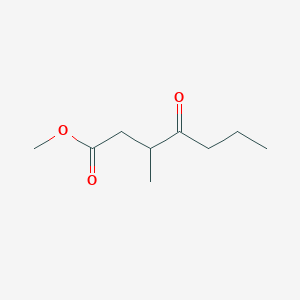![molecular formula C20H27ClN2O7 B13897840 (2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical and molecular biology applications. It is known for its ability to produce a colored precipitate upon enzymatic cleavage, making it useful for detecting enzyme activity, particularly beta-glucuronidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves several steps, starting with the preparation of the indole derivative. The indole is chlorinated to introduce the chloro group at the 6-position. This intermediate is then glycosylated with beta-D-glucuronic acid to form the glucuronide. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. When exposed to beta-glucuronidase, the compound is cleaved to release 6-chloro-3-indolyl, which then undergoes further reactions to form a colored precipitate .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase is the primary enzyme used to cleave the glucuronide bond.
Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is 6-chloro-3-indolyl, which further reacts to form a colored precipitate .
Aplicaciones Científicas De Investigación
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase
Biology: Employed in histochemical analysis to visualize enzyme activity in tissue samples
Medicine: Utilized in diagnostic tests to detect bacterial infections, particularly those caused by Escherichia coli, which produce beta-glucuronidase
Industry: Applied in quality control processes to monitor contamination in food and water samples
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing 6-chloro-3-indolyl. This intermediate then undergoes oxidation to form a colored precipitate, which can be easily detected .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate that produces a blue precipitate upon enzymatic cleavage
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the above compound but produces a magenta precipitate
Uniqueness
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a salmon-colored precipitate, which can be advantageous in certain applications where a distinct color contrast is needed .
Propiedades
IUPAC Name |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)


![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)


![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)



![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)
